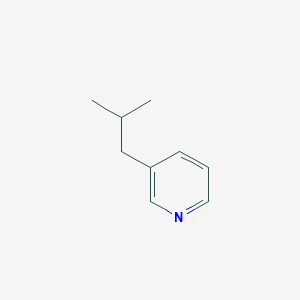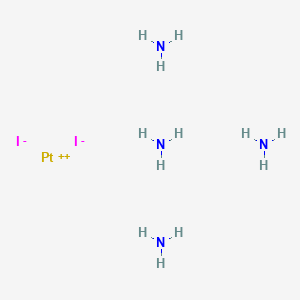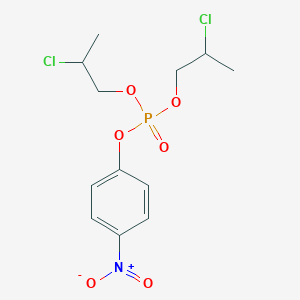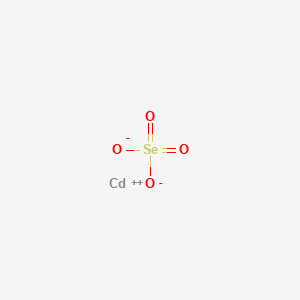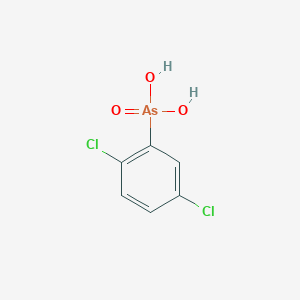
Oxyde de nickel de lithium (LiNiO2)
Vue d'ensemble
Description
Lithium nickel oxide (LiNiO2) is a promising material that has been extensively researched in recent years. It is a cathode material that is commonly used in lithium-ion batteries due to its high energy density and stability. The material has also been studied for its potential applications in electrochromic devices, fuel cells, and supercapacitors.
Applications De Recherche Scientifique
Matériau de cathode pour les batteries lithium-ion
LiNiO2 est largement utilisé comme matériau de cathode dans les batteries lithium-ion . Il a une capacité spécifique élevée et offre une tension de décharge élevée de 4V . Le coefficient de diffusion élevé de 10 −8 -10 −10 cm 2 s −1 en fait un choix efficace pour les applications de batteries .
Batteries lithium-ion sans cobalt
LiNiO2 est un matériau de cathode attrayant pour réaliser des batteries lithium-ion sans cobalt . Cela est particulièrement important car le cobalt est une ressource coûteuse et moins abondante, et son extraction implique souvent des préoccupations éthiques et environnementales.
Recherche sur les propriétés optiques
Les propriétés optiques du LiNiO2 en couches sont étudiées dans le cadre de la théorie de la fonctionnelle de la densité (DFT) des premiers principes . Cette recherche peut fournir des informations sur la fonction de perte d'énergie optique et l'indice de réfraction de LiNiO2 .
Matériau de cathode haute capacité
LiNiO2 peut être préparé avec un processus simple, peu coûteux et efficace pour servir de matériau de cathode haute capacité . Les paramètres du processus, la température de précipitation et la température de lithiation jouent un rôle crucial dans les performances du matériau de cathode LiNiO2 de haute qualité .
Recherche sur les problèmes d'instabilité
LiNiO2 a été introduit comme un matériau actif de cathode (CAM) pour les batteries Li-ion en 1990
Mécanisme D'action
Target of Action
Lithium Nickel Oxide (LiNiO2) is primarily used in the field of energy storage, specifically in lithium-ion batteries . The primary target of LiNiO2 is the cathode of these batteries . The compound plays a crucial role in the energy density and power density of the batteries .
Mode of Action
LiNiO2 interacts with its target (the cathode) through a process known as intercalation . This involves the insertion of lithium ions into the layered structure of the LiNiO2 during the charging process . The Ni–O bond length distribution of the new structure agrees well with experimental values . The charge disproportionation results in a change in the Ni oxidation state from Ni 3+ calculated in the 12-atom primitive unit cell, to Ni 4+ and almost Ni 2+ .
Biochemical Pathways
These reactions involve the movement of lithium ions from the anode to the cathode during discharge, and from the cathode to the anode during charging . The structural and mechanical degradation pathway of LiNiO2-derived layered cathode material involves multiscale cracking, cation mixing, oxygen loss, and O1 phase transformation .
Pharmacokinetics
In the context of its use in batteries, one could consider the “absorption” as the intercalation of lithium ions into the cathode, and the “distribution” as the movement of these ions during charging and discharging .
Result of Action
The result of LiNiO2’s action in a lithium-ion battery is the storage and release of electrical energy . This energy storage and release enable the battery to power various devices. The discharge capacity for both the samples have been calculated, and it is found out that for the annealed sample at 1450 °C shows more cyclic performance up to 325 mAh g −1, whereas the annealed sample at 1100 °C shows up to 270 mAh g −1 .
Action Environment
The performance of LiNiO2 can be influenced by various environmental factors. For instance, the atmosphere during the reaction has a pronounced effect on the stoichiometry and cation arrangement of LiNiO2 . Additionally, the compound’s performance can be improved by modifying its environment, such as through sulfate modification .
Safety and Hazards
LiNiO2 is considered hazardous . It is obligatory to supply adequate oxygen partial pressure to overcome the diffusion barrier existent in the precursor powder . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Orientations Futures
A new superstructure of layered pristine LiNiO2 (LNO) was obtained optimizing a large supercell of the 166 space group . The Li–Ni–O phase diagram contains a variety of compounds, most of which are electrochemically active in Li-ion batteries . Other than the well-known LiNiO2, there is a report on a facile solid-state method to prepare Li2NiO3 and other Li-rich Ni oxides of composition Li1+xNi1–xO2 (0 ≤ x ≤ 0.33) .
Propriétés
IUPAC Name |
lithium;oxido(oxo)nickel | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.Ni.2O/q+1;;;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROAXDSNYPAOBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-][Ni]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiNiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Lithium nickel oxide (LiNiO2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
12031-65-1 | |
| Record name | Lithium nickel oxide (LiNiO2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | lithium nickel dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of lithium nickel oxide?
A1: The molecular formula for lithium nickel oxide is LiNiO2. Its molecular weight is 97.67 g/mol.
Q2: What is the crystal structure of LiNiO2?
A2: LiNiO2 typically crystallizes in a layered structure belonging to the R\u03053m space group. This structure consists of alternating layers of lithium ions and nickel oxide (NiO2) slabs. [, ]
Q3: Why is LiNiO2 considered a promising cathode material for lithium-ion batteries?
A3: LiNiO2 offers a high theoretical specific capacity exceeding 200 mAh/g, exceeding that of other common cathode materials. [, ] This high capacity stems from the ability of nickel ions to undergo multiple redox reactions during charge and discharge cycles.
Q4: What are the main challenges associated with using LiNiO2 in lithium-ion batteries?
A4: Despite its high capacity, LiNiO2 faces challenges such as:
- Structural instability: It undergoes irreversible phase transformations and particle cracking during cycling, especially at high voltages and temperatures, leading to capacity fade. [, ]
- Surface reactivity: The surface readily reacts with air and moisture, forming resistive layers (e.g., Li2CO3) that hinder lithium ion transport. [, , ]
- Safety concerns: LiNiO2 exhibits exothermic reactions with electrolytes at elevated temperatures, posing safety risks, particularly in high-nickel compositions. [, ]
Q5: How does the synthesis method impact the properties of LiNiO2?
A5: The synthesis method significantly influences the particle size, morphology, and electrochemical performance of LiNiO2. Different methods, like solid-state reactions, co-precipitation, and reverse microemulsion, yield materials with varying properties. [, , ] Lower synthesis temperatures and controlled atmospheres can be beneficial for obtaining high-quality materials. [, ]
Q6: How does lithium nickel oxide interact with the electrolyte in a battery?
A6: LiNiO2 interacts with the electrolyte at the electrode-electrolyte interface. This interaction can be detrimental, leading to the formation of a solid-electrolyte interphase (SEI) layer, consuming lithium ions and increasing battery impedance. [, ] The choice of electrolyte composition, particularly the presence of ethylene carbonate (EC), significantly influences these interfacial reactions and the overall battery performance. []
Q7: How can the performance of LiNiO2 be improved?
A7: Strategies to enhance LiNiO2 performance include:
- Doping: Introducing other metal ions (e.g., Co, Mn, Al, Mg) into the LiNiO2 lattice can improve structural stability, cycle life, and thermal stability. [, , , , ]
- Surface Coatings: Applying protective coatings (e.g., oxides, fluorides, polymers) on the LiNiO2 particles can mitigate surface reactions with the electrolyte and improve its stability. [, , ]
- Electrolyte Optimization: Using electrolytes with additives or alternative solvents can stabilize the electrode-electrolyte interface and reduce parasitic reactions. [, ]
Q8: Are there any alternative cathode materials being explored that could potentially replace LiNiO2?
A8: Yes, researchers are actively investigating alternative cathode materials, including:
- Olivine phosphates (LiFePO4): These materials are known for their excellent cycle life and safety, but have lower energy density. [, ]
Q9: What analytical techniques are commonly used to characterize LiNiO2?
A9: Common characterization techniques include:
- X-ray diffraction (XRD): Determines the crystal structure and phase purity. [, , , ]
- Scanning electron microscopy (SEM) and transmission electron microscopy (TEM): Reveal the morphology and particle size distribution. [, ]
- X-ray photoelectron spectroscopy (XPS): Analyzes the surface composition and chemical states of elements. [, , ]
- Electrochemical measurements: Assess the charge-discharge capacity, cycling stability, and rate performance. [, , ]
Q10: How can computational chemistry be used to understand and improve LiNiO2?
A10: Computational tools like Density Functional Theory (DFT) help researchers to:
- Simulate the electronic structure and properties of LiNiO2. []
- Predict the impact of doping and surface modifications on stability and performance. [, ]
Q11: What are the safety concerns regarding the use of LiNiO2 in lithium-ion batteries?
A11: The primary safety concern is the potential for thermal runaway, especially in high-nickel compositions. This can occur due to exothermic reactions between the charged cathode and the electrolyte at elevated temperatures, leading to fire hazards. [, ]
Q12: Are there any environmental concerns associated with LiNiO2?
A12: While LiNiO2 itself is not highly toxic, the mining and production of its constituent metals (lithium, nickel) raise environmental concerns regarding resource depletion, habitat destruction, and pollution. [, ]
Q13: What efforts are being made to address the sustainability of LiNiO2-based batteries?
A13: Research efforts focus on:
- Developing cobalt-free or low-cobalt LiNiO2 cathodes: Reducing cobalt dependence addresses ethical concerns and lowers cost. []
- Improving battery life cycle: Longer-lasting batteries reduce the frequency of replacement and minimize waste. [, ]
- Recycling and recovering materials: Establishing efficient recycling processes minimizes environmental impact and conserves resources. []
- Developing novel synthesis methods for controlled particle morphology and size. [, ]
- Exploring new doping strategies to enhance structural stability and electrochemical performance. [, , ]
- Designing advanced surface coatings to prevent parasitic reactions and improve safety. [, , ]
- Optimizing electrolyte compositions for improved compatibility and high-voltage operation. [, ]
- Developing sustainable and environmentally friendly manufacturing and recycling processes. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



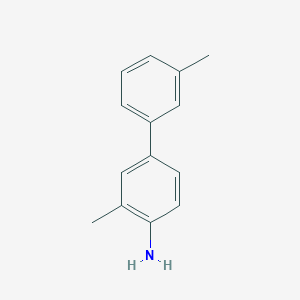
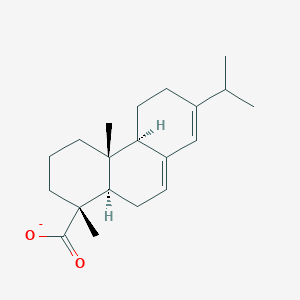
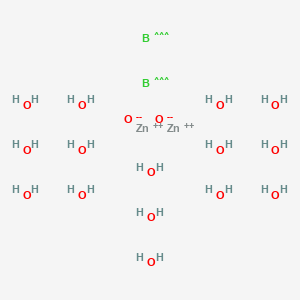
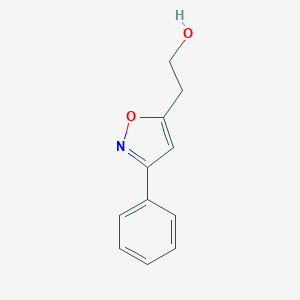
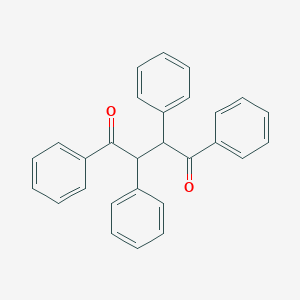
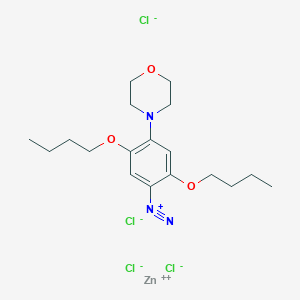
![Phosphine sulfide, [(methylthio)methyl]diphenyl-](/img/structure/B84228.png)
